molecular formula C17H27N3O2 B13817342 Valyl-N-phenylleucinamide

Valyl-N-phenylleucinamide

Cat. No.: B13817342
M. Wt: 305.4 g/mol
InChI Key: LODYUHYUFPJMPF-GJZGRUSLSA-N
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Description

Valyl-N-phenylleucinamide is a chemical compound that belongs to the class of peptides It is composed of valine and phenylleucine residues, forming a unique structure that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Valyl-N-phenylleucinamide typically involves the condensation of valine and phenylleucine derivatives. One common method is the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the valine and phenylleucine residues . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can efficiently couple amino acids in a stepwise manner. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide chain is assembled on a solid resin support, allowing for easy purification and high throughput .

Chemical Reactions Analysis

Types of Reactions

Valyl-N-phenylleucinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted analogs of this compound .

Scientific Research Applications

Valyl-N-phenylleucinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and stability.

    Biology: Investigated for its potential role in cellular processes and signaling pathways. It can be used in studies involving protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its therapeutic potential in drug development. It may have applications in designing peptide-based drugs with specific biological activities.

    Industry: Utilized in the production of peptide-based materials and coatings. .

Mechanism of Action

The mechanism of action of Valyl-N-phenylleucinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism and signaling . The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Valyl-N-phenylleucinamide can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific combination of valine and phenylleucine residues, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide

InChI

InChI=1S/C17H27N3O2/c1-11(2)10-14(20-17(22)15(18)12(3)4)16(21)19-13-8-6-5-7-9-13/h5-9,11-12,14-15H,10,18H2,1-4H3,(H,19,21)(H,20,22)/t14-,15-/m0/s1

InChI Key

LODYUHYUFPJMPF-GJZGRUSLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)N

Origin of Product

United States

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